N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide
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Overview
Description
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide is a complex organic compound characterized by the presence of a bromophenyl group, a carbonothioyl group, and a trichloroethyl group attached to a naphthamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then reacted with carbon disulfide and a suitable amine to form the carbonothioyl group. The final step involves the coupling of this intermediate with a trichloroethyl-naphthamide derivative under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer immunotherapy. The interaction with IDO1 can modulate immune responses and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]benzamide
- N-{[(2-bromophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
- N-{[(4-bromophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Uniqueness
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group, in particular, may enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H15BrCl3N3OS |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15BrCl3N3OS/c21-13-7-4-8-14(11-13)25-19(29)27-18(20(22,23)24)26-17(28)16-10-3-6-12-5-1-2-9-15(12)16/h1-11,18H,(H,26,28)(H2,25,27,29) |
InChI Key |
GAWDBRAGYNNDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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